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Quantitative Evidence for BBB Penetration

The key quantitative metric for assessing a drug's brain penetration is the unbound brain-to-plasma

partition coefficient (Kp,uu), which describes the extent of active transport across the BBB. For paxalisib,

this has been directly measured in preclinical models.

Metric Species Value Significance/Context

Kp,uu [1] Mouse 0.31 Indicates net active uptake into the brain; a

value >0.1 suggests effective penetration [1].

Plasma Protein
Binding (Fraction
Unbound) [1]

Multiple

(across
species)

0.25 to

0.43

Low plasma protein binding increases the

fraction of free drug available to cross the BBB
[1].

Predicted Human
Efficacy [1]

Human 56 mg PBPK modeling predicted this dose would
achieve effective brain concentrations [1].
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Paxalisib's brain-penetrant properties are not incidental but the result of rational drug design. Its core

structure is based on a pyrimidine scaffold, which is a key feature for achieving the molecular properties

necessary for central nervous system (CNS) exposure [2]. This scaffold helps regulate lipophilicity,

solubility, and metabolic stability to favor BBB penetration [2].

The diagram below illustrates the journey of paxalisib from oral administration to its target action within

glioblastoma cells.
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Experimental Protocols for Assessment

The data on paxalisib's BBB penetration was generated through standard, robust preclinical experimental

protocols.

In Vivo Pharmacokinetic (PK) Study: Mice are administered paxalisib, and at predetermined time

points, blood (plasma) and brain tissue are collected. The drug concentration in each matrix is

measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The critical Kp,uu is

calculated as follows [1]: > Kp,uu = (AUCbrain, unbound) / (AUCplasma, unbound) > Where

AUC is the Area Under the concentration-time curve.

Plasma Protein Binding Measurement: The fraction of unbound drug in plasma is determined using

methods like equilibrium dialysis or ultrafiltration. Spiked plasma is dialyzed against a buffer; the

concentration of drug that passes into the buffer compartment represents the free, unbound fraction [1].

Physiologically Based Pharmacokinetic (PBPK) Modeling: Data from in vivo and in vitro studies

are integrated into a computational model. This model simulates the absorption, distribution,

metabolism, and excretion (ADME) of paxalisib to predict human pharmacokinetics and estimate an

efficacious dose [1].

Clinical Context and Significance

The development of paxalisib is a direct response to a major challenge in neuro-oncology: over 85% of

glioblastoma cases have activation of the PI3K pathway, but most inhibitors cannot reach the target in the

brain [3] [2]. Paxalisib is currently being evaluated in a pivotal Phase III clinical trial (GBM AGILE) for

newly diagnosed and recurrent glioblastoma, a testament to the promising preclinical data on its brain

penetration and efficacy [3] [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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